molecular formula C18H37N3.C2H4O2<br>C20H41N3O2 B12683512 4,5-Dihydro-2-tridecyl-1H-imidazole-1-ethylamine monoacetate CAS No. 94023-50-4

4,5-Dihydro-2-tridecyl-1H-imidazole-1-ethylamine monoacetate

Cat. No.: B12683512
CAS No.: 94023-50-4
M. Wt: 355.6 g/mol
InChI Key: XNRTTZMCDCWNML-UHFFFAOYSA-N
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Description

4,5-Dihydro-2-tridecyl-1H-imidazole-1-ethylamine monoacetate is a chemical compound with the molecular formula C20H41N3O2 and a molecular weight of 355.55844 g/mol It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-2-tridecyl-1H-imidazole-1-ethylamine monoacetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tridecylamine with glyoxal and ammonium acetate to form the imidazole ring, followed by alkylation with ethylamine . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-2-tridecyl-1H-imidazole-1-ethylamine monoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the imidazole ring to more saturated forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce more saturated imidazole derivatives .

Scientific Research Applications

4,5-Dihydro-2-tridecyl-1H-imidazole-1-ethylamine monoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases due to its unique structural properties.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-2-tridecyl-1H-imidazole-1-ethylamine monoacetate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: This compound has a phenylmethyl group instead of a tridecyl group, leading to different chemical properties and applications.

    1H-Imidazole, 2-heptadecyl-4,5-dihydro-: This compound has a heptadecyl group, which affects its solubility and reactivity compared to the tridecyl derivative.

Uniqueness

4,5-Dihydro-2-tridecyl-1H-imidazole-1-ethylamine monoacetate is unique due to its long tridecyl chain, which imparts specific hydrophobic properties and influences its interactions with biological membranes and other hydrophobic environments.

Properties

CAS No.

94023-50-4

Molecular Formula

C18H37N3.C2H4O2
C20H41N3O2

Molecular Weight

355.6 g/mol

IUPAC Name

acetic acid;2-(2-tridecyl-4,5-dihydroimidazol-1-yl)ethanamine

InChI

InChI=1S/C18H37N3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-20-15-17-21(18)16-14-19;1-2(3)4/h2-17,19H2,1H3;1H3,(H,3,4)

InChI Key

XNRTTZMCDCWNML-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1=NCCN1CCN.CC(=O)O

Origin of Product

United States

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